molecular formula C23H25N5O3S2 B11294519 N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B11294519
M. Wt: 483.6 g/mol
InChI Key: PUKZZWMJHJWIFO-UHFFFAOYSA-N
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Description

“N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide” is a complex organic compound that features a triazole ring, an indole moiety, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Attachment of the Indole Moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Sulfonamide Group: This can be done through sulfonylation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the sulfonamide group or other reducible functionalities.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural features.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methyl-5-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide
  • N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(phenyl)methanesulfonamide

Uniqueness

The uniqueness of “N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide” lies in its specific combination of functional groups and structural motifs, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H25N5O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-[[4-methyl-5-[2-(1-methylindol-3-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C23H25N5O3S2/c1-16-9-11-17(12-10-16)28(33(4,30)31)14-22-24-25-23(27(22)3)32-15-21(29)19-13-26(2)20-8-6-5-7-18(19)20/h5-13H,14-15H2,1-4H3

InChI Key

PUKZZWMJHJWIFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)C3=CN(C4=CC=CC=C43)C)S(=O)(=O)C

Origin of Product

United States

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